
2,4-Diethylpentanedioic acid;hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is a compound that combines two distinct chemical entities: 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The combination of a dicarboxylic acid and a diamine suggests its utility in the formation of polyamides and other polymeric materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine typically involves the reaction between 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. The reaction is a condensation process where the carboxylic acid groups of 2,4-Diethylpentanedioic acid react with the amine groups of hexane-1,6-diamine to form amide bonds. This reaction can be facilitated by using dehydrating agents or by conducting the reaction under high temperatures to remove water formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous reactors where the reactants are fed continuously, and the product is removed continuously. Catalysts such as cobalt and iron can be used to enhance the reaction rate and yield . The reaction conditions typically involve high temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethylpentanedioic acid;hexane-1,6-diamine can undergo various chemical reactions, including:
Condensation Reactions: Formation of polyamides through the reaction of the amine groups with carboxylic acid groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to condensation reactions.
Substitution Reactions: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Dehydrating Agents: Used in condensation reactions to remove water and drive the reaction to completion.
Catalysts: Cobalt and iron catalysts are commonly used in industrial processes to enhance reaction rates.
Major Products Formed
The primary product formed from the reaction of 2,4-Diethylpentanedioic acid and hexane-1,6-diamine is a polyamide, which can be used in various applications such as the production of nylon and other polymeric materials .
Applications De Recherche Scientifique
2,4-Diethylpentanedioic acid;hexane-1,6-diamine has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polyamides and other polymeric materials.
Materials Science: Utilized in the development of new materials with specific properties such as high tensile strength and thermal stability.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine primarily involves the formation of amide bonds between the carboxylic acid groups and the amine groups. This process is facilitated by the removal of water and the use of catalysts to enhance the reaction rate. The resulting polyamide structures have unique properties that make them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: A diamine used in the production of nylon and other polyamides.
Adipic Acid: A dicarboxylic acid commonly used in the production of nylon 6,6.
Uniqueness
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is unique due to the presence of ethyl groups on the pentanedioic acid, which can influence the properties of the resulting polyamides. This structural variation can lead to differences in thermal stability, tensile strength, and other material properties compared to polyamides formed from other dicarboxylic acids and diamines .
Propriétés
Numéro CAS |
570376-87-3 |
|---|---|
Formule moléculaire |
C15H32N2O4 |
Poids moléculaire |
304.43 g/mol |
Nom IUPAC |
2,4-diethylpentanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C9H16O4.C6H16N2/c1-3-6(8(10)11)5-7(4-2)9(12)13;7-5-3-1-2-4-6-8/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13);1-8H2 |
Clé InChI |
VAYZCQSFOHWBNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)C(=O)O)C(=O)O.C(CCCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


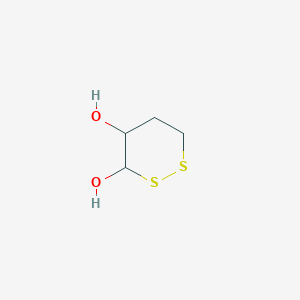
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
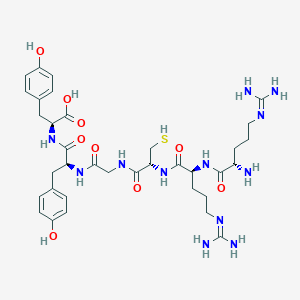
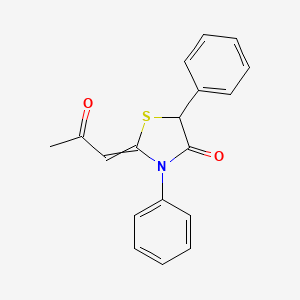
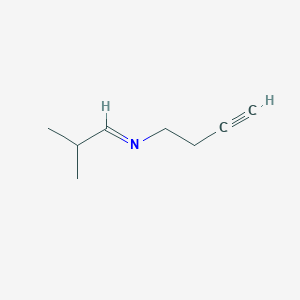
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)


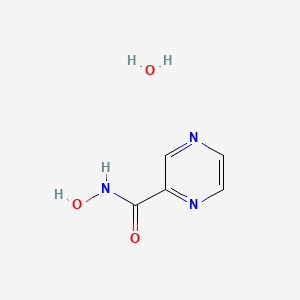
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
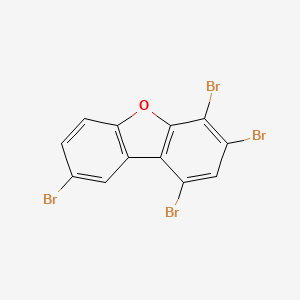
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
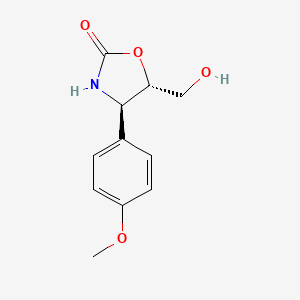
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
